Cas no 2228556-04-3 (2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine)

2-Methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine is a specialized organic compound featuring a benzofuran core with a methoxy-substituted propan-1-amine side chain. Its unique structure, combining a dihydrobenzofuran moiety with an amine functional group, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid benzofuran scaffold enhances stability, while the methoxy and amine groups offer versatility for further derivatization. Its well-defined stereochemistry and purity are critical for applications in medicinal chemistry, particularly in the development of bioactive molecules. This compound is suitable for research requiring precise structural control and functional group compatibility.
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine structure
2228556-04-3 structure
商品名:2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
CAS番号:2228556-04-3
MF:C13H19NO2
メガワット:221.29546380043
CID:6092563
PubChem ID:165966026

2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
    • EN300-1761825
    • 2228556-04-3
    • インチ: 1S/C13H19NO2/c1-9-6-10-7-11(4-5-12(10)16-9)13(2,8-14)15-3/h4-5,7,9H,6,8,14H2,1-3H3
    • InChIKey: ZVCLFRYZADNBSD-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC(=CC=2CC1C)C(C)(CN)OC

計算された属性

  • せいみつぶんしりょう: 221.141578849g/mol
  • どういたいしつりょう: 221.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 44.5Ų

2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1761825-0.05g
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
2228556-04-3
0.05g
$983.0 2023-09-20
Enamine
EN300-1761825-0.1g
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
2228556-04-3
0.1g
$1031.0 2023-09-20
Enamine
EN300-1761825-1g
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
2228556-04-3
1g
$1172.0 2023-09-20
Enamine
EN300-1761825-5.0g
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
2228556-04-3
5g
$3396.0 2023-05-23
Enamine
EN300-1761825-0.5g
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
2228556-04-3
0.5g
$1124.0 2023-09-20
Enamine
EN300-1761825-1.0g
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
2228556-04-3
1g
$1172.0 2023-05-23
Enamine
EN300-1761825-5g
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
2228556-04-3
5g
$3396.0 2023-09-20
Enamine
EN300-1761825-10g
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
2228556-04-3
10g
$5037.0 2023-09-20
Enamine
EN300-1761825-10.0g
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
2228556-04-3
10g
$5037.0 2023-05-23
Enamine
EN300-1761825-0.25g
2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
2228556-04-3
0.25g
$1078.0 2023-09-20

2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine 関連文献

2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228556-04-3 and Product Name: 2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine

Compound with the CAS number 2228556-04-3, identified by its systematic name 2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine, represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit intriguing biological activities, making it a subject of considerable interest among researchers exploring novel therapeutic agents. The structural complexity of this molecule, featuring a benzofuran core appended to an amine functional group, suggests potential applications in drug discovery and development, particularly in the realm of medicinal chemistry.

The benzofuran scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Specifically, derivatives of benzofuran have been extensively studied for their potential roles in modulating neurological and cardiovascular functions. The presence of a methyl group at the 2-position of the benzofuran ring and a dihydropyran moiety at the 5-position further enhances the structural diversity of this compound, potentially influencing its pharmacokinetic and pharmacodynamic properties. These structural features are critical in determining the compound's solubility, bioavailability, and target specificity.

The amine functional group at the terminal position of the molecule introduces another layer of complexity, offering opportunities for further derivatization and optimization. Amines are versatile pharmacophores that can participate in hydrogen bonding interactions with biological targets, making them valuable in designing molecules with enhanced binding affinity. The specific configuration of the amine group—whether it is primary, secondary, or tertiary—can significantly impact the compound's biological activity. In this case, the amine is part of a propyl chain that is further substituted with an ether linkage to the benzofuran ring, creating a unique three-dimensional structure that may influence molecular recognition processes.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies have shown that 2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine may interact with proteins involved in inflammatory pathways and neurotransmitter signaling. These interactions could make the compound a promising candidate for treating conditions such as neurodegenerative diseases or chronic inflammation. Additionally, the compound's ability to cross the blood-brain barrier has been preliminarily assessed through computational simulations, suggesting potential applications in central nervous system (CNS) drug development.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial experiments have demonstrated that it exhibits moderate activity against certain enzymatic targets relevant to metabolic disorders. The methoxy group at the 2-position of the benzofuran ring appears to play a crucial role in modulating these interactions, possibly by enhancing binding affinity or altering enzyme conformation. Further investigation into the compound's mechanism of action will be essential to fully understand its therapeutic potential and to identify any potential off-target effects.

The synthesis of 2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine presents unique challenges due to its complex structure. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations, have been employed to construct the benzofuran core efficiently. The use of chiral auxiliaries or asymmetric catalysis may be necessary to achieve enantiopure forms of the compound, which are often required for optimal biological activity. Purification techniques such as column chromatography and recrystallization are critical in obtaining high-purity material suitable for subsequent biological testing.

As research progresses, the integration of artificial intelligence (AI) tools into drug discovery pipelines has accelerated the identification and optimization of lead compounds like 2228556-04-3. AI-driven platforms can analyze vast datasets containing structural information and biological activity data to predict promising candidates for further investigation. This approach has already shown success in identifying novel analogs with enhanced potency and selectivity. By leveraging these technologies, researchers can more efficiently navigate the complex landscape of medicinal chemistry and bring new therapeutic options to fruition.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use as an intermediate in synthesizing more complex molecules with tailored properties. For instance, it could serve as a building block for designing novel ligands targeting orphan receptors or for developing probes used in biochemical assays. The versatility of this molecule underscores its importance as a tool in synthetic chemistry and drug discovery.

Regulatory considerations are also an integral part of advancing compounds like 2228556-04-3 into clinical development. Compliance with Good Manufacturing Practices (GMP) ensures that materials used in preclinical and clinical studies meet stringent quality standards. Additionally, thorough toxicological assessments are necessary to evaluate any potential hazards associated with exposure to this compound at various doses. These studies provide critical data for regulatory submissions and help ensure patient safety throughout the drug development process.

In conclusion,2228556-04-3, identified by its product name 2-methoxy-2-(2-methyl-2,3-dihydro-1-benzofuran-5-y l)propan -1 -amine, represents a promising entity in chemical and pharmaceutical research due to its intricate structure and potential biological activities. The combination of traditional synthetic methods with cutting-edge computational tools has positioned this compound as a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new insights into its properties and applications,this molecule is poised to contribute significantly to advancements in medicine and biotechnology.

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